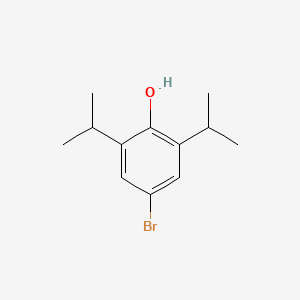![molecular formula C15H15N3O6S B2506393 N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide CAS No. 886923-90-6](/img/structure/B2506393.png)
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insight into the synthesis and biological activity of related sulfonamide compounds, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-substituted imidazolylbenzamides and arylsulfonamide derivatives, involves multiple steps, including the functionalization of aromatic systems and the introduction of sulfonamide groups. These processes are likely to be relevant for the synthesis of N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide, which also contains a sulfonamide moiety as part of its structure. The synthesis of such compounds is typically aimed at enhancing biological activity, such as cardiac electrophysiological effects or receptor selectivity .
Molecular Structure Analysis
The molecular structure of N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide is likely to be complex, with multiple rings and heteroatoms contributing to its three-dimensional conformation. This complexity can affect the compound's interaction with biological targets. For instance, the imidazolylbenzamides mentioned in the first paper exhibit class III electrophysiological activity, suggesting that the arrangement of rings and functional groups is critical for such activity .
Chemical Reactions Analysis
The reactivity of sulfonamide compounds can be influenced by the substituents attached to the aromatic ring and the nature of the sulfonamide group. In the context of the provided papers, the sulfonamide moiety is a key functional group that interacts with biological targets, such as receptors. The chemical reactions involving these compounds are often designed to optimize their biological activity, as seen in the synthesis of selective 5-HT7 receptor ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide, such as solubility, stability, and melting point, would be influenced by its molecular structure. The presence of the sulfonamide group, in particular, could affect the compound's solubility in water and its overall hydrophilic/hydrophobic balance. These properties are crucial for the compound's pharmacokinetic profile and its ability to reach the intended biological targets .
科学的研究の応用
Cardiac Electrophysiological Activity
Research on similar N-substituted imidazolylbenzamides or benzene-sulfonamides has demonstrated significant potential in cardiac electrophysiology. These compounds exhibit potency in vitro assays, suggesting their utility in developing treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).
Antimicrobial and Antibacterial Properties
Studies have shown that 1,3,4-oxadiazole bearing compounds, including derivatives similar to the chemical , possess notable antimicrobial and antibacterial activities. These compounds have been synthesized and tested against various bacterial strains, showing moderate to high activity, which highlights their potential in developing new antibiotics (Khalid et al., 2016).
Agricultural Applications
In the agricultural sector, sulfone derivatives containing 1,3,4-oxadiazole moieties have been investigated for their antibacterial activities against plant pathogens. Notably, these compounds have shown effectiveness in combating rice bacterial leaf blight, indicating their potential as agrochemicals to enhance crop resistance and yield (Shi et al., 2015).
Anticancer and Antitubercular Agents
The synthesis of novel derivatives with 1,3,4-oxadiazole and acetamide moieties has been explored for their potential in cancer and tuberculosis treatment. These compounds have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, revealing their multifaceted applications in medicinal chemistry (Faheem, 2018).
Corrosion Inhibition
Additionally, research into 1,3,4-oxadiazole derivatives has extended into materials science, particularly in the study of corrosion inhibition for metals. These compounds have been found to offer protection for metals in various environments, suggesting their application in extending the lifespan of metal structures and components (Rochdi et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-2-25(20,21)11-5-3-4-10(8-11)13(19)16-15-18-17-14(24-15)12-9-22-6-7-23-12/h3-5,8-9H,2,6-7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUOMRRWZLELKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

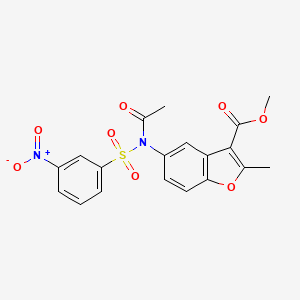
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)
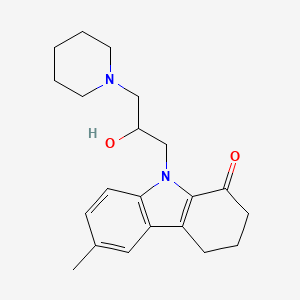

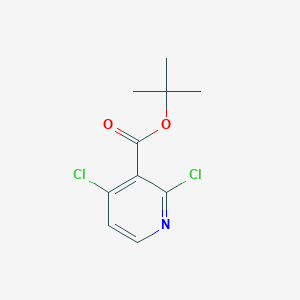


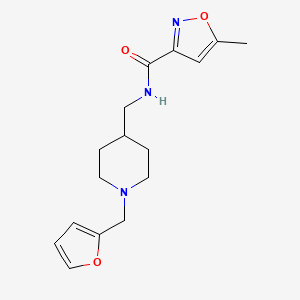
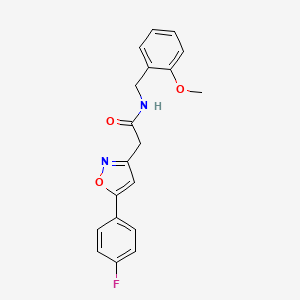
![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
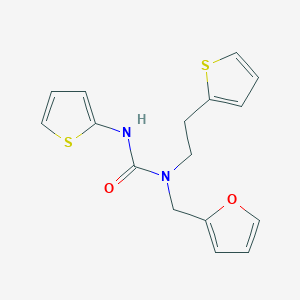
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
